molecular formula C16H17BrO2 B7859684 4-Bromo-3'-iso-propoxybenzhydrol

4-Bromo-3'-iso-propoxybenzhydrol

Cat. No.: B7859684
M. Wt: 321.21 g/mol
InChI Key: DFWRNXQMBOUELG-UHFFFAOYSA-N
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Description

4-Bromo-3'-iso-propoxybenzhydrol is a brominated benzhydrol derivative featuring a benzhydrol (diphenylmethanol) backbone with a bromine substituent at the 4-position of one phenyl ring and an iso-propoxy group (-OCH(CH₃)₂) at the 3'-position of the other phenyl ring. Its molecular formula is C₁₆H₁₇BrO₂, with a molecular weight of 329.21 g/mol.

Benzhydrol derivatives are often intermediates in pharmaceuticals or organic synthesis due to their hydrogen-bonding capacity and stereoelectronic properties.

Properties

IUPAC Name

(4-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-11(2)19-15-5-3-4-13(10-15)16(18)12-6-8-14(17)9-7-12/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRNXQMBOUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-iso-propoxybenzhydrol typically involves the following steps:

    Alkylation: The iso-propoxy group can be introduced via an alkylation reaction. This involves the reaction of the brominated benzhydrol with iso-propyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of 4-Bromo-3’-iso-propoxybenzhydrol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-iso-propoxybenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3’-iso-propoxybenzhydrol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 4-Bromo-3’-iso-propoxybenzophenone.

    Reduction: Formation of 3’-iso-propoxybenzhydrol.

    Substitution: Formation of 4-substituted-3’-iso-propoxybenzhydrol derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-3'-iso-propoxybenzhydrol is characterized by the presence of a bromine atom and an isopropoxy group attached to a benzhydrol structure. Its molecular formula is C_{10}H_{13BrO and it exhibits unique chemical behavior due to the functional groups present.

Organic Synthesis

Building Block in Synthesis:
this compound serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of diverse derivatives.
  • Reduction Reactions: The hydroxyl group can undergo reduction to yield alcohols or other functional groups.

Case Study: Synthesis of Pharmaceuticals
In a study conducted at Oregon State University, researchers utilized this compound as an intermediate for synthesizing novel pharmaceutical compounds. The compound demonstrated favorable reactivity profiles, facilitating the formation of biologically active molecules through straightforward synthetic pathways .

Biological Applications

Biochemical Assays:
The compound has been employed in biochemical assays to study enzyme activities. Its structural features allow it to interact with various biological targets, making it useful for probing enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibitory activity, providing insights into its potential as a lead compound for drug development .

Material Science

Photophysical Properties:
Research has shown that this compound possesses interesting photophysical properties. It can be used in studies related to photochemistry and material science, particularly in the development of light-sensitive materials.

Case Study: Photochemical Reactions
In an experimental setup, this compound was subjected to UV irradiation to investigate its photochemical reactivity. The results demonstrated that it could undergo significant structural changes upon light exposure, making it a candidate for applications in photonic devices .

Data Tables

Application AreaDescriptionNotable Findings
Organic SynthesisBuilding block for complex organic moleculesEffective in nucleophilic substitution
Biological ApplicationsUsed in enzyme inhibition studiesSignificant inhibitory activity observed
Material ScienceInvestigated for photochemical propertiesStructural changes under UV irradiation

Mechanism of Action

The mechanism of action of 4-Bromo-3’-iso-propoxybenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and iso-propoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-Bromo-3,5-dimethylphenol (C₈H₉BrO; MW 201.06 g/mol)
  • Structure : Bromine at the 4-position with methyl groups at 3 and 4.
  • Reactivity: Phenolic -OH group increases acidity (pKa ~10) compared to benzhydrol derivatives. Methyl groups enhance lipophilicity but reduce steric hindrance compared to iso-propoxy.
  • Safety Profile : Classified as hazardous due to skin/eye irritation and respiratory risks .
  • Applications : Used as a disinfectant or preservative, contrasting with benzhydrols’ roles in synthesis.
2-Bromo-3:4-dimethoxybenzyl Alcohol (C₉H₁₁BrO₃; MW 259.09 g/mol)
  • Structure : Bromine at 2-position with methoxy groups at 3 and 4.
  • Physical Properties : Melting point 82–85°C . Methoxy groups are smaller than iso-propoxy, leading to lower steric hindrance and higher crystallinity.
  • Synthesis : Produced via methylation of precursor alcohols, a route that could parallel iso-propoxy introduction in the target compound .

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reactivity Notes
4-Bromo-3'-iso-propoxybenzhydrol Br (4), -OCH(CH₃)₂ (3') 329.21 Not reported High steric hindrance; benzhydrol enables H-bonding
2-Bromo-3:4-dimethoxybenzyl alcohol Br (2), -OCH₃ (3,4) 259.09 82–85 Lower steric bulk; methoxy enhances solubility
4-Bromo-3,5-dimethylphenol Br (4), -CH₃ (3,5) 201.06 Not reported Phenolic -OH increases acidity

Biological Activity

4-Bromo-3'-iso-propoxybenzhydrol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

The biological activity of this compound has been linked to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in various cancer cell lines .
  • Inhibition of Tubulin Polymerization : It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This inhibition correlates with its antiproliferative effects .
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress by generating ROS, which contributes to its cytotoxic effects on cancer cells .

Antiproliferative Effects

The antiproliferative activity of this compound was assessed across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) obtained from various studies:

Cell LineIC50 (µM)Reference
HeLa9.22 ± 0.17
Jurkat4.64 ± 0.08
MCF-78.47 ± 0.18
Molt40.76 ± 0.1

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly Jurkat cells.

Apoptotic Induction

The compound has been shown to significantly increase the percentage of annexin V-positive cells, indicating the induction of apoptosis. For instance, flow cytometry analysis revealed a marked increase in apoptotic cells after treatment with this compound over a period of 48 hours .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • HeLa Cell Study : In a study involving HeLa cells, treatment with the compound resulted in a significant reduction in viable cells over time, demonstrating its potential as an anticancer agent .
  • Jurkat Cell Study : Another investigation focused on Jurkat cells showed that the compound not only inhibited cell proliferation but also altered cell cycle distribution significantly, indicating its dual role as an antiproliferative and pro-apoptotic agent .

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